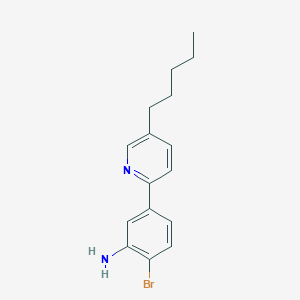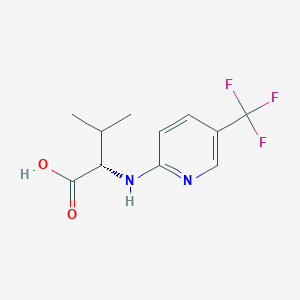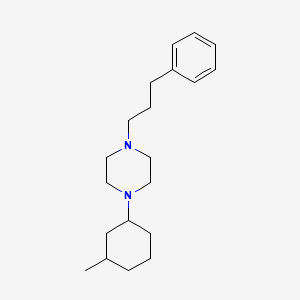![molecular formula C14H17N3O2S B12490684 N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B12490684.png)
N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the 1,3,4-thiadiazole ring in its structure contributes to its stability and bioactivity .
Métodos De Preparación
The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide typically involves the reaction of 3-methoxybenzoyl chloride with thiosemicarbazide to form the intermediate 3-methoxyphenyl-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to activate caspases, which are enzymes involved in the process of apoptosis . It also inhibits certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparación Con Compuestos Similares
N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also exhibits anticancer activity but has different substituents that may affect its potency and selectivity.
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: Known for its inhibitory activity towards specific enzymes, this compound has a different aromatic substituent that influences its biological activity.
The uniqueness of this compound lies in its methoxyphenyl group, which enhances its bioactivity and stability compared to other derivatives.
Propiedades
Fórmula molecular |
C14H17N3O2S |
|---|---|
Peso molecular |
291.37 g/mol |
Nombre IUPAC |
N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H17N3O2S/c1-14(2,3)12(18)15-13-17-16-11(20-13)9-6-5-7-10(8-9)19-4/h5-8H,1-4H3,(H,15,17,18) |
Clave InChI |
LRSZVGOKJDNZKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-[4-(propylsulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B12490602.png)

![1-(3,4-dimethylphenyl)-3-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12490609.png)
![2-amino-5,10-dioxo-4-(pyridin-4-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B12490613.png)
![6-Benzyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12490627.png)

![4-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-N,N-dimethylbutan-1-amine](/img/structure/B12490643.png)
![2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-1-butanol](/img/structure/B12490648.png)
![3-chloro-4-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12490654.png)
![3-[(3-chlorophenyl)sulfonyl]-1-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12490659.png)


![3-hydroxy-4-(2-hydroxy-5-methylphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12490668.png)
![methyl 6-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide](/img/structure/B12490671.png)
